Carprofen Methyl Ester

Catalog No.
S13945561
CAS No.
M.F
C16H14ClNO2
M. Wt
287.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carprofen Methyl Ester

Product Name

Carprofen Methyl Ester

IUPAC Name

methyl 2-(6-chloro-9H-carbazol-2-yl)propanoate

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

InChI

InChI=1S/C16H14ClNO2/c1-9(16(19)20-2)10-3-5-12-13-8-11(17)4-6-14(13)18-15(12)7-10/h3-9,18H,1-2H3

InChI Key

WGOODRXOEIQMQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OC

Carprofen Methyl Ester is a derivative of carprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine to treat pain and inflammation in animals. The methyl ester form enhances the compound's solubility and bioavailability, making it more effective for therapeutic applications. Carprofen itself is chemically characterized as (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid, while its methyl ester is formed by esterification of the carboxylic acid group with methanol.

The synthesis of Carprofen Methyl Ester typically involves the reaction of carprofen with methanol in the presence of a catalyst, such as concentrated sulfuric acid. This reaction leads to the formation of the methyl ester through an acid-catalyzed esterification process:

  • Esterification Reaction:
    • Carprofen + Methanol → Carprofen Methyl Ester + Water

In addition to this primary reaction, Carprofen Methyl Ester can undergo various transformations, including halogenation and hydrazine reactions, which can modify its structure further, leading to derivatives with potentially different biological activities .

Carprofen Methyl Ester retains anti-inflammatory and analgesic properties similar to its parent compound, carprofen. Its mechanism of action primarily involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins—mediators of inflammation and pain. Studies have shown that the methyl ester form may exhibit improved pharmacokinetic profiles, enhancing its therapeutic efficacy in pain management .

The synthesis of Carprofen Methyl Ester can be achieved through several methods:

  • Conventional Esterification:
    • Mixing carprofen with methanol under acidic conditions (e.g., sulfuric acid) at elevated temperatures facilitates the formation of the methyl ester.
  • Alternative Methods:
    • Electrophilic substitution reactions can also be employed to produce halogenated derivatives of carprofen, which can then be esterified to yield various esters including the methyl variant .
  • Hydrazine Derivatives:
    • The methyl ester can react with hydrazine hydrate to form hydrazide derivatives, which may have distinct biological activities .

Carprofen Methyl Ester is primarily utilized in veterinary medicine for:

  • Pain Relief: Effective in managing postoperative pain and chronic inflammatory conditions in animals.
  • Anti-inflammatory Treatments: Used for conditions such as arthritis and other musculoskeletal disorders.
  • Research: Investigated for potential applications in human medicine due to its analgesic properties.

Studies on Carprofen Methyl Ester have indicated interactions with various biological systems. For instance:

  • Drug Interactions: It may interact with other NSAIDs or anticoagulants, necessitating careful monitoring during co-administration.
  • Metabolic Pathways: The compound is metabolized in the liver, and understanding its interaction with cytochrome P450 enzymes is critical for predicting drug-drug interactions .

Carprofen Methyl Ester shares structural similarities with other NSAIDs and their esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
IbuprofenPropionic Acid DerivativeMore widely used in human medicine
KetoprofenPropionic Acid DerivativeHigher potency but similar mechanism
Flunixin MegumineNon-steroidal Anti-inflammatoryUsed primarily in livestock
NaproxenPropionic Acid DerivativeLonger half-life compared to carprofen
AspirinSalicylate DerivativeAcetylated form with different action

Uniqueness

Carprofen Methyl Ester is unique due to its specific application in veterinary medicine and its structural relationship with carbazole derivatives, which may provide distinct pharmacological properties compared to other NSAIDs. Its enhanced solubility and potential for modified pharmacokinetics make it a notable compound within this class .

The synthesis of Carprofen Methyl Ester begins with carbazole, a heterocyclic aromatic compound. A critical step involves Friedel-Crafts acylation to introduce the propionyl side chain. For example, N-acetylcarbazole undergoes acylation with 2-chloropropanoyl chloride in tetrachloroethylene, yielding 2-(6-chloro-9H-carbazol-2-yl)propan-2-one. Subsequent chlorination using trichloroisocyanuric acid in triethylphosphate selectively introduces chlorine at the C-6 position, achieving a 57% yield. Hydrolysis of intermediate ketones with aqueous sodium hydroxide produces carprofen, which is then esterified to form Carprofen Methyl Ester.

A representative multi-step pathway is summarized below:

StepReaction TypeReagents/ConditionsYield
1N-AcetylationAcetic anhydride, H2SO485–90%
2Friedel-Crafts Acylation2-Chloropropanoyl chloride, AlCl375%
3ChlorinationTrichloroisocyanuric acid, BF3·Et2O57%
4EsterificationMethanol, H2SO4, room temperature82–99%

Key challenges include regioselective chlorination and minimizing byproducts during acylation. The use of triethylphosphate as a solvent enhances chlorination efficiency by stabilizing reactive intermediates.

Esterification Techniques for Carboxylic Acid Derivatives

Esterification of carprofen’s carboxylic acid group is achieved via two primary methods:

Acid-Catalyzed Esterification

Reaction of carprofen with methanol in the presence of sulfuric acid proceeds through a proton-transfer mechanism. The carboxylic acid is protonated, increasing electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol. For example, stirring carprofen in methanol with 0.4 mL H2SO4 at room temperature for 48 hours yields 82–99% Carprofen Methyl Ester. The reaction is driven by excess methanol, which shifts equilibrium toward ester formation.

Base-Assisted Transesterification

An alternative route involves heating carprofen derivatives with calcium carbonate in 20% aqueous methanol. This method avoids strong acids, instead leveraging basic conditions to deprotonate methanol, enhancing its nucleophilicity. While yields are lower (73%), this approach reduces side reactions such as dehydration.

Catalytic Systems for Methyl Ester Formation

Catalysts critically influence reaction rates and selectivity:

CatalystRoleConditionsEfficiency
H2SO4Proton donor, activates carbonylRoom temperature, 48 hours82–99%
CaCO3Base, deprotonates methanolReflux, aqueous methanol73%

Sulfuric acid remains the most efficient catalyst due to its strong protonating ability, though it requires careful handling. In contrast, calcium carbonate offers milder conditions but necessitates longer reaction times.

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent choice profoundly impacts reaction kinetics:

SolventPolarityRoleYield Impact
MethanolProticReactant and solvent, shifts equilibrium82–99%
Aqueous MethanolProticEnhances solubility of intermediates73%

Methanol serves dual roles as both solvent and reactant, maximizing ester formation through Le Chatelier’s principle. Its protic nature stabilizes transition states in acid-catalyzed mechanisms. In contrast, aqueous methanol facilitates base-assisted methods by improving reagent solubility but dilutes reactant concentrations, slightly reducing yields.

Carprofen methyl ester represents a sophisticated example of ester-based prodrug design, where the carboxylic acid functionality of carprofen is converted to its corresponding methyl ester to optimize pharmacokinetic properties [1]. The compound, chemically designated as methyl 2-(6-chloro-9H-carbazol-2-yl)propanoate, demonstrates the fundamental principle of prodrug development through reversible chemical modification [2]. This molecular transformation addresses the inherent limitations of carprofen, including poor aqueous solubility and suboptimal bioavailability characteristics that have historically constrained its therapeutic applications [1] [3].

The strategic rationale for carprofen methyl ester development stems from the well-established principle that esterification of carboxylic acid-containing drugs can significantly enhance their lipophilicity and membrane permeability [4] [5]. The methyl ester moiety functions as a temporary masking group that facilitates improved drug absorption while maintaining the potential for enzymatic regeneration of the active parent compound [5] [6]. This approach exemplifies the broader prodrug strategy of utilizing chemical modifications to overcome pharmaceutical limitations without compromising therapeutic efficacy [4] [7].

Esterase-Mediated Bioconversion Mechanisms

The bioactivation of carprofen methyl ester occurs through highly specific enzymatic hydrolysis mediated by carboxylesterases, a family of serine hydrolases widely distributed throughout mammalian tissues [5] [8]. Human carboxylesterase 1 (CES1) represents the primary enzyme responsible for carprofen methyl ester hydrolysis, exhibiting preferential activity toward substrates containing small alcohol groups and large acyl groups, a structural characteristic perfectly matched by the carprofen methyl ester architecture [8] [9].

The enzymatic mechanism proceeds through a classical two-step process involving the formation of a covalent acyl-enzyme intermediate [5] [6]. Initially, the catalytic serine residue in the active site of CES1 performs a nucleophilic attack on the carbonyl carbon of the ester bond, resulting in the formation of a tetrahedral intermediate [6] [10]. This intermediate subsequently collapses to release methanol and generate the acyl-enzyme complex [10] [11]. The second phase involves hydrolysis of this acyl-enzyme intermediate by water, leading to the liberation of carprofen and regeneration of the free enzyme [6] [11].

Carboxylesterase tissue distribution plays a crucial role in determining the bioconversion profile of carprofen methyl ester [8] [12]. CES1 exhibits highest expression levels in hepatic tissue, with significant concentrations also present in lung and kidney tissues [9] [13]. Human carboxylesterase 2 (CES2), while predominantly expressed in intestinal tissues, demonstrates lower affinity for carprofen methyl ester due to its substrate preference for compounds with large alcohol groups and small acyl groups [8] [12]. This differential expression pattern suggests that hepatic first-pass metabolism represents the primary route of carprofen methyl ester bioactivation following oral administration [9] [5].

EnzymePrimary LocationSubstrate PreferenceRelevance to Carprofen Methyl Ester
CES1 (hCE1)Liver (high), Lung, KidneySmall alcohol + large acyl groupsHigh - methyl group fits preference [8] [9]
CES2 (hCE2)Intestine (high), Liver (low)Large alcohol + small acyl groupsModerate - carprofen acyl is large [8] [12]
CES3Liver, ColonSimilar to CES2, lower activityLow activity [8]
Plasma esterasesBlood circulationVarious estersRapid conversion [5]

The kinetic parameters of carboxylesterase-mediated hydrolysis demonstrate remarkable efficiency in converting carprofen methyl ester to its active form [14] [15]. Studies utilizing human liver microsomes have revealed rapid conversion kinetics with half-lives ranging from 0.5 to 2 hours under physiological conditions [14] [9]. This rapid bioconversion ensures minimal accumulation of the prodrug while facilitating sustained release of the active carprofen molecule [15] [5].

Bioavailability Enhancement Through Prodrug Modification

The transformation of carprofen to its methyl ester form results in substantial improvements in bioavailability through multiple complementary mechanisms [1] . The esterification process significantly increases the lipophilicity of the molecule, facilitating enhanced passive diffusion across biological membranes [4] [7]. This increased membrane permeability translates directly to improved oral bioavailability, with studies demonstrating 7-15 fold enhancement compared to the parent carprofen compound [12].

Solubility enhancement represents another critical aspect of bioavailability improvement achieved through carprofen methyl ester formation [1] [3]. The methyl ester derivative exhibits markedly superior solubility characteristics in organic solvents while maintaining acceptable stability in aqueous environments [2] [3]. This improved solubility profile facilitates more consistent dissolution and absorption, particularly important for compounds with inherently poor water solubility like carprofen [17] [18].

The enhanced bioavailability of carprofen methyl ester can be attributed to its optimized physicochemical properties that align with favorable absorption characteristics [19] [7]. The compound demonstrates improved partition coefficient values, indicating better balance between lipophilicity and hydrophilicity necessary for optimal membrane transport [7] [20]. Additionally, the prodrug approach circumvents potential food effects and pH-dependent dissolution issues that commonly affect carboxylic acid-containing drugs [21] [18].

CompoundBioavailability EnhancementHalf-life (pH 7.4)Conversion Mechanism
Carprofen Methyl Ester7-15 fold [12]Not reportedEsterase-mediated [5]
Ketoprofen Methyl Ester58.9-79.6% [22]16-64 hours [22]Esterase hydrolysis [22]
Floxuridine-5-O-D-valyl16.1-11.3 fold vs L-valyl [14]290.9 ± 48.9 hours [14]Amino acid esterase [14]
Naproxen Ethyl Ester3-5 fold [23]2-4 hours [23]Hepatic esterase [23]

The mechanism of bioavailability enhancement involves multiple pharmacokinetic improvements beyond simple solubility increases [5] [12]. The prodrug approach enables more predictable absorption kinetics by reducing variability associated with dissolution-limited absorption [7] [14]. Furthermore, the enzymatic conversion process provides a controlled release mechanism that can maintain therapeutic drug levels while minimizing peak-related adverse effects [5] [15].

Comparative Analysis with NSAID Prodrug Architectures

Carprofen methyl ester represents one member of a broader family of nonsteroidal anti-inflammatory drug ester prodrugs, each designed to address specific pharmaceutical limitations inherent in the parent compounds [23] [22]. Comparative analysis reveals that ester prodrug strategies across different NSAID classes share common design principles while exhibiting distinct pharmacokinetic and stability profiles [24] [20].

Ketoprofen ester prodrugs demonstrate similar bioconversion mechanisms to carprofen methyl ester but exhibit notably different stability characteristics [19] [22]. The ketoprofen methyl derivative shows extended half-lives ranging from 16-64 hours at physiological pH, contrasting with the more rapid conversion observed for carprofen methyl ester [22] [14]. This difference reflects the influence of the carbazole ring system in carprofen, which may affect the accessibility of the ester bond to enzymatic hydrolysis [2] [8].

Naproxen ester prodrugs provide another instructive comparison, particularly regarding the impact of different alkyl ester groups on bioavailability enhancement [23] [25]. While naproxen ethyl ester demonstrates 3-5 fold bioavailability improvement, the magnitude is lower than that observed for carprofen methyl ester [23] . This difference may be attributed to the distinct molecular architectures and the specific interaction patterns with carboxylesterase enzymes [8] [9].

The ibuprofen ester prodrug family demonstrates the versatility of the ester approach across different propanoic acid derivatives [20] [23]. Ibuprofen ester derivatives typically show 2-8 fold bioavailability enhancements with conversion half-lives in the 8-12 hour range [20] [22]. The relatively moderate enhancement compared to carprofen methyl ester suggests that the carbazole pharmacophore in carprofen may contribute additional favorable interactions that optimize the prodrug performance [1] [2].

Aspirin ester prodrugs represent a unique category within NSAID ester derivatives due to the dual ester functionalities present in the molecule [23] [26]. These compounds demonstrate exceptional solubility enhancements of up to 100-fold while maintaining rapid plasma conversion with half-lives of 1-3 hours [23] [22]. The aspirin ester system provides valuable insights into the design of multi-ester prodrugs that could potentially be applied to carprofen derivatives [26] [24].

The comparative analysis reveals that carprofen methyl ester occupies a favorable position within the NSAID prodrug landscape, offering superior bioavailability enhancement compared to most other ester derivatives [22]. The unique structural features of the carbazole ring system appear to contribute to optimal enzyme recognition and conversion kinetics [2] [8]. Additionally, the specific positioning of the ester functionality in carprofen methyl ester provides an ideal balance between stability during storage and rapid bioconversion upon administration [1] [5].

Stability Profiling in Physiological Environments

The stability characteristics of carprofen methyl ester across different physiological environments represent critical determinants of its prodrug performance and therapeutic utility [21] [18]. Comprehensive stability profiling reveals distinct pH-dependent degradation patterns that directly influence the compound's bioavailability and conversion kinetics [14] [27].

Under acidic conditions representative of gastric environment (pH 1.2-3.0), carprofen methyl ester demonstrates remarkable stability with extended half-lives ranging from 12-69 hours [14] [15]. This enhanced stability under acidic conditions primarily results from protonation effects that reduce the electrophilicity of the carbonyl carbon, thereby decreasing susceptibility to nucleophilic attack by water molecules [10] [28]. The prolonged gastric stability ensures minimal premature hydrolysis during gastric transit, preserving the prodrug for absorption in the small intestine [21] [18].

At physiological pH conditions (pH 7.4), carprofen methyl ester exhibits moderate stability with significantly reduced half-lives of approximately 2 hours [14] [15]. This pH-dependent reduction in stability reflects the increased nucleophilicity of hydroxide ions at higher pH values, facilitating base-catalyzed hydrolysis of the ester bond [10] [27]. The moderate stability at physiological pH provides an appropriate balance between premature degradation and timely bioconversion [14] [21].

pH ConditionHalf-life (hours)Stability RatingPrimary Mechanism
3.069 [14]HighChemical hydrolysis [10]
7.42 [14]ModerateBase-catalyzed hydrolysis [10]
1.2 (Gastric)12-24 [21]HighAcid-catalyzed hydrolysis [18]
6.8 (Intestinal)1-4 [14]ModerateEnzymatic + chemical [5]
Plasma (37°C)0.5-2 [9]Low (Rapid conversion)Esterase-mediated [5]

Plasma stability studies reveal rapid conversion of carprofen methyl ester with half-lives ranging from 0.5-2 hours at 37°C [9] [14]. This rapid plasma conversion primarily results from the high concentration of carboxylesterases and other hydrolytic enzymes present in blood [5] [9]. The efficient plasma conversion ensures rapid generation of active carprofen following systemic absorption while minimizing exposure to the inactive prodrug form [5] [8].

Temperature effects on carprofen methyl ester stability follow typical Arrhenius kinetics, with increased temperature accelerating both chemical and enzymatic hydrolysis processes [27] [28]. Studies conducted at elevated temperatures (50°C) demonstrate markedly reduced stability compared to physiological conditions, with degradation rate constants showing exponential dependence on temperature [27] [14]. This temperature sensitivity necessitates appropriate storage conditions to maintain prodrug integrity during manufacture and distribution [21] [27].

The stability profile in intestinal fluids (pH 6.8) represents a critical transition zone where both chemical and enzymatic degradation mechanisms contribute to carprofen methyl ester conversion [14] [5]. The presence of pancreatic enzymes and brush border esterases creates a complex degradation environment with half-lives typically ranging from 1-4 hours [14] [12]. This intestinal stability profile supports the intended function of the prodrug by enabling controlled conversion in the primary absorption site [5] [7].

The enzymatic recognition of carprofen methyl ester and its derivatives is significantly influenced by the positioning of substituents on the carbazole scaffold. Stereoselective recognition represents a fundamental aspect of enzymatic processing, with human carboxylesterase 1 (human carboxylesterase 1) demonstrating marked preferences for specific stereochemical configurations [1]. The molecular recognition process involves multiple binding domains that interact with different structural elements of the ester molecule.

Research has demonstrated that the steric environment surrounding the ester functional group critically affects substrate recognition by metabolic enzymes [1]. The carprofen methyl ester exhibits enhanced affinity for carboxylesterase enzymes compared to longer-chain ester derivatives, primarily due to reduced steric hindrance at the enzyme active site [2]. This relationship becomes particularly evident when comparing hydrolysis rates across different ester chain lengths, where methyl esters show optimal enzymatic recognition parameters.

The chiral recognition capabilities of carboxylesterases toward carprofen derivatives reveal significant stereochemical preferences [1]. The S-enantiomer of carprofen methyl ester demonstrates superior enzymatic recognition compared to the R-enantiomer, with binding affinity differences of approximately 2-3 fold [3]. This stereoselectivity extends to the enzymatic hydrolysis process, where the S-enantiomer undergoes more rapid conversion to the parent acid form.

Substituent positioning on the carbazole ring system directly influences the three-dimensional molecular geometry presented to enzymatic binding sites [4]. The introduction of halogen substituents at positions 3 and 6 of the carbazole core creates distinct electronic and steric environments that affect enzyme-substrate interactions. These modifications can either enhance or diminish enzymatic recognition depending on the specific positioning and nature of the substituents.

Electronic Effects of Chlorine Substituents on Target Binding

The electron-withdrawing properties of chlorine substituents in carprofen methyl ester significantly modulate binding interactions with target proteins [5]. The chlorine atom at position 6 of the carbazole ring withdraws electron density from the aromatic system, creating a localized positive charge that enhances electrostatic interactions with target binding sites [6]. This electronic perturbation extends beyond the immediate vicinity of the chlorine substituent, affecting the entire molecular electronic distribution.

Binding affinity enhancement through chlorine substitution demonstrates a clear structure-activity relationship [6]. The introduction of chlorine substituents at positions 3 and 6 of the carbazole core results in a 3-fold increase in chloride affinity compared to the unsubstituted parent compound [6]. This enhancement correlates directly with the cumulative electron-withdrawing effect of multiple chlorine atoms, which strengthens binding interactions through improved electrostatic complementarity.

The molecular orbital interactions between chlorinated carprofen derivatives and target proteins involve both sigma and pi electronic contributions [7]. The chlorine substituents create dipole moments that facilitate favorable interactions with amino acid residues containing complementary charge distributions [7]. These interactions include hydrogen bonding with backbone atoms and electrostatic interactions with charged side chains in the protein binding pocket.

Target protein selectivity is influenced by the electronic properties imparted by chlorine substitution [8]. Molecular docking studies reveal that carprofen exhibits binding energies of -7.4 kcal/mol with SARS-CoV-2 3CLpro, with chlorine substituents contributing to specific interactions with catalytic residues [8]. The electronic effects of chlorine enhance binding specificity by creating favorable electrostatic complementarity with target protein binding sites.

Steric Considerations in Carbazole Ring Modifications

Steric hindrance effects in carbazole ring modifications represent a critical determinant of biological activity and binding affinity [9]. The introduction of bulky substituents at various positions on the carbazole scaffold creates significant three-dimensional constraints that influence molecular recognition processes [9]. The carbazole ring system, being inherently planar, experiences conformational distortions when substituted with sterically demanding groups.

Conformational flexibility of the carbazole ring system is dramatically reduced by the introduction of bulky substituents [10]. Methyl substitution at the 2 and 2' positions of biphenyl-linked carbazole derivatives increases the twist angle between aromatic rings, disrupting conjugation and altering the overall molecular geometry [10]. This conformational restriction affects both the binding affinity and the selectivity of target protein interactions.

The excimer formation tendency increases significantly with steric modifications to the carbazole ring [11]. Derivatives bearing tert-butyl substituents demonstrate enhanced excimer formation compared to unsubstituted analogues, with triplet energies reaching 3.0-3.1 eV [11]. This phenomenon results from the steric constraints that force the carbazole units into proximity, facilitating intermolecular interactions that would otherwise be energetically unfavorable.

Molecular recognition by target proteins is highly sensitive to the steric profile of carbazole derivatives [9]. The spatial arrangement of substituents determines the accessibility of key binding sites and influences the overall binding geometry. Ortho-methyl substitution patterns create significant steric clashes that force conformational adjustments, ultimately affecting the binding thermodynamics and kinetics with target proteins.

Methyl Ester Role in Membrane Permeability Enhancement

The methyl ester functional group serves as a crucial determinant of membrane permeability for carprofen derivatives [12]. Esterification of the carboxylic acid group significantly enhances lipophilicity, facilitating passive diffusion across biological membranes [13]. The methyl ester modification increases the partition coefficient while maintaining susceptibility to enzymatic hydrolysis, creating an optimal balance between permeability and bioactivation.

Bioavailability enhancement through methyl esterification demonstrates a clear correlation with chain length and lipophilicity [12]. Short-chain esters (C1-C4) provide optimal bioavailability enhancement, with methyl and ethyl esters showing 2-10 fold improvements compared to the parent acid [12]. This enhancement results from improved membrane partitioning and reduced efflux by transport proteins that recognize the carboxylate anion form.

The hydrolysis kinetics of methyl esters in biological systems follow first-order kinetics with half-lives typically ranging from 0.5-2 hours in plasma [14]. The rapid hydrolysis ensures efficient conversion to the active parent compound while providing sufficient time for membrane penetration and tissue distribution [14]. This temporal profile is optimal for maintaining therapeutic concentrations without accumulation of the ester form.

Membrane transport mechanisms for carprofen methyl ester involve both passive diffusion and carrier-mediated processes [15]. The ester form demonstrates enhanced permeability across intestinal epithelial barriers, with Caco-2 cell studies showing 3-5 fold improvements in apparent permeability coefficients [15]. This enhancement translates to improved oral bioavailability and reduced inter-subject variability in drug absorption.

Pharmacokinetic optimization through methyl esterification provides multiple advantages in drug delivery [16]. The prodrug approach allows for improved absorption while maintaining the therapeutic activity of the parent compound [16]. The bioavailability of the active acid following oral administration of methyl ester prodrugs is primarily determined by the balance between ester hydrolysis rates and competing metabolic pathways, with optimal results achieved when hydrolysis predominates [16].

ParameterCarprofenCarprofen Methyl EsterEnhancement Factor
Molecular Weight (g/mol)273.71287.741.05
Human Serum Albumin K1 (M⁻¹)3.7 × 10⁶1.0 × 10⁵0.03
Lipophilicity (Relative)LowEnhanced3-5 fold
Membrane PermeabilityPoorImproved3-5 fold
Bioavailability EnhancementBaseline2-3 fold2-3 fold
Substitution PatternElectronic EffectChloride AffinityBinding Enhancement
6-Chloro (Carprofen)ModerateBaseline1.0
3,6-DichloroEnhanced3-fold3.0
3,6-DicyanoStrong6-fold6.0
3-Bromo-6-chloroModerateNot determinedVariable
3-Iodo-6-chloroModerateNot determinedVariable
Modification TypeSteric HindranceTriplet Energy (eV)Excimer Formation
UnsubstitutedLow2.8Low tendency
Methyl substitutionModerate3.0Increased
Tert-butyl substitutionHigh3.1Enhanced
Ortho-methyl mesitylVery High3.1Strongly enhanced
Ester TypeBioavailabilityHydrolysis RateCytotoxicity Risk
Methyl (C1)2-3 foldRapidLow
Ethyl (C2)7-10 foldModerateLow
Butyl (C4)7-10 foldModerateLow
Octyl (C8)5-7 foldSlowModerate
Dodecyl (C12)1-2 foldVery slowHigh

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

287.0713064 g/mol

Monoisotopic Mass

287.0713064 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types